molecular formula C24H27N3O4 B2383575 2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886165-16-8

2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2383575
CAS No.: 886165-16-8
M. Wt: 421.497
InChI Key: ZULRCNSMLDJRDU-UHFFFAOYSA-N
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Description

2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
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Biological Activity

The compound 2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a member of the chromeno-pyrrole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure consists of a chromeno[2,3-c]pyrrole core with various substituents that influence its biological properties. The presence of a diethylamino group and a methoxy group enhances its solubility and bioactivity.

Biological Activity Overview

Research indicates that derivatives of chromeno-pyrrole compounds exhibit various biological activities, including:

  • Antibacterial Activity : The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, similar compounds have demonstrated effectiveness comparable to gentamicin against Staphylococcus aureus and Escherichia coli .
  • Antiinflammatory Properties : Studies have indicated that chromeno-pyrroles can exhibit anti-inflammatory effects. The modulation of inflammatory pathways makes these compounds potential candidates for treating inflammatory diseases .
  • Anticancer Potential : Certain derivatives have been investigated for their anticancer activities. The mechanisms often involve the induction of apoptosis in cancer cells and inhibition of tumor growth .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Chromeno-pyrroles may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Binding : Some derivatives act as ligands for specific receptors, modulating cellular responses.
  • Cell Cycle Interference : Research suggests that these compounds can disrupt cell cycle progression in cancer cells, leading to increased apoptosis.

Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of a related chromeno-pyrrole derivative against multiple bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus16Gentamicin
Escherichia coli32Ciprofloxacin

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound induces apoptosis in breast cancer cell lines through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10Caspase Activation
HeLa (Cervical Cancer)15Cell Cycle Arrest

Properties

IUPAC Name

2-[3-(diethylamino)propyl]-6-methoxy-1-pyridin-4-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-26(5-2)13-6-14-27-21(16-9-11-25-12-10-16)20-22(28)18-8-7-17(30-3)15-19(18)31-23(20)24(27)29/h7-12,15,21H,4-6,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULRCNSMLDJRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=CC(=C3)OC)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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